Dichlorprop-P

Overview

Description

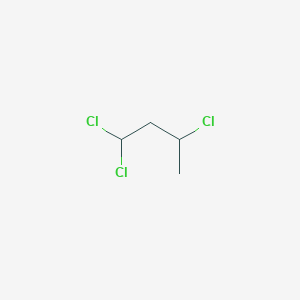

Synthesis Analysis The synthesis of compounds related to Dichlorprop-P involves complex chemical reactions. For instance, the synthesis of related organotin dichlorides and trichlorides demonstrates intricate processes involving organometallic compounds. These syntheses illustrate the reactivity and coordination behavior of such compounds, which are essential for understanding the chemical nature of this compound and its analogs (Seibert et al., 2002).

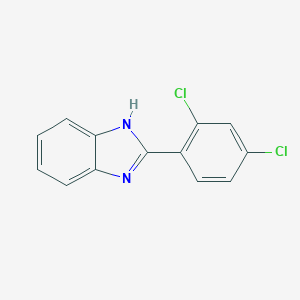

Molecular Structure Analysis The molecular structure of this compound and related compounds is characterized by the presence of chlorine atoms and aromatic rings, which are crucial for their biological activity and interaction with plant enzymes. The structural behavior of these compounds in solution can be explored through studies such as those on dichloro-cycloazatriphosphane (Bresien et al., 2017).

Chemical Reactions and Properties this compound's chemical reactions and properties, such as its degradation and interaction with other substances, are significant for understanding its environmental impact and efficacy as a herbicide. Studies on related dichlorophosphanyl compounds and their reactivity provide insights into the types of chemical reactions this compound may undergo (Li et al., 2016).

Physical Properties Analysis The physical properties of this compound, such as solubility, boiling point, and vapor pressure, are important for its application and behavior in the environment. While specific studies on this compound's physical properties were not identified, research on related compounds can offer indirect information relevant to its physical behavior.

Chemical Properties Analysis The chemical properties of this compound, including its acidity, reactivity with other chemicals, and stability, are crucial for its effectiveness and safety as a herbicide. Studies on similar compounds, such as different organometallic complexes and their catalytic activities, can shed light on the chemical behavior of this compound (Carvalho et al., 2006).

Scientific Research Applications

Dissipation and Residues in Wheat-Field Ecosystem : Dichlorprop-P, along with Bentazone, is widely used for weed control in wheat fields. A study evaluated their residue levels in wheat, using a QuEChERS method for determination. The research found that the half-lives of this compound in wheat plants range from 1.9 to 2.5 days, with terminal residues in wheat grains and straw being significantly below the EU's maximum residue limit (Feng et al., 2016).

Risk Assessment of this compound : EFSA conducted a peer review of the pesticide risk assessment for this compound as a herbicide on cereals, grassland, and grass seed crops. The study reported on the substance's reliable endpoints for regulatory risk assessment and identified concerns in its use (Arena et al., 2018).

Transport in Surface Runoff : A study investigated the transport of this compound via surface runoff under simulated rainfall. It was observed that this compound, due to its water solubility, was transported mainly in the runoff water phase, highlighting the environmental movement and potential impact of this herbicide (Klöppel et al., 1994).

MRL Modification in Citrus Fruits : The EFSA concluded that the use of this compound in citrus fruits, excluding oranges, is unlikely to present a risk to consumer health, based on a risk assessment that considered short-term and long-term intake of residues (Brancato et al., 2017).

Degradation in Aquifers : A field study in Denmark showed that Dichlorprop was degraded within a meter's distance in an aerobic aquifer over 120 days, without preferential degradation of its enantiomers, indicating its behavior in groundwater environments (Rügge et al., 2002).

Chiral Determination in Tea Samples : Research on the stereoselective determination of Dichlorprop enantiomers in tea samples was developed using ultra-performance LC with fluorescence spectrometry, highlighting the methods for analyzing Dichlorprop residues in food products (Inoue et al., 2013).

Analytical Method for Agricultural Commodities : A study developed an analytical method for Dichlorprop in agricultural commodities, focusing on its use as a plant growth regulator and its potential risks when present in fruits exceeding maximum residue limits (Lee et al., 2013).

Mechanism of Action

Target of Action

Dichlorprop-P is a commonly used herbicide . The primary targets of this compound are broadleaf weeds and brushes . It acts on these targets by increasing cell wall plasticity, biosynthesis of proteins, and the production of ethylene .

Mode of Action

This compound interacts with its targets by inducing abnormal and excessive cell division and growth . This results in damage to the vascular tissue of the weeds, leading to their eventual death .

Biochemical Pathways

It is known that the compound interferes with normal cell division and growth processes . This interference disrupts the normal functioning of the plant cells, leading to their death.

Pharmacokinetics

This compound is highly soluble in water, has a low volatility, and is quite mobile . . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of this compound’s action is the death of the target weeds. By disrupting normal cell division and growth, the compound causes damage to the vascular tissue of the weeds . This damage is irreversible, leading to the death of the weeds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water and mobility can affect its distribution in the environment . Moreover, its persistence in soil or sediment systems can impact its long-term efficacy

Safety and Hazards

Future Directions

properties

IUPAC Name |

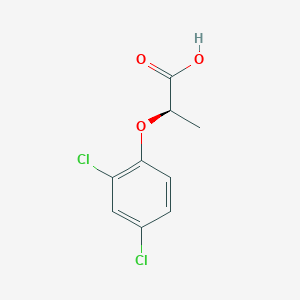

(2R)-2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034851 | |

| Record name | Dichlorprop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with naphthalene odor; [Reference #1] | |

| Record name | Dichlorprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Dichlorprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15165-67-0 | |

| Record name | (+)-Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-P [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-2-(2,4-dichlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UD1MQP96O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

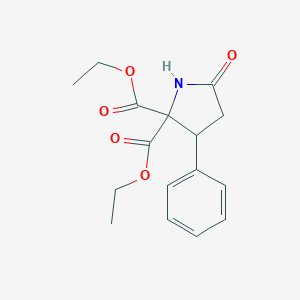

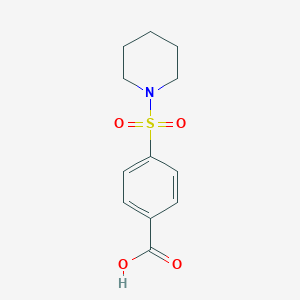

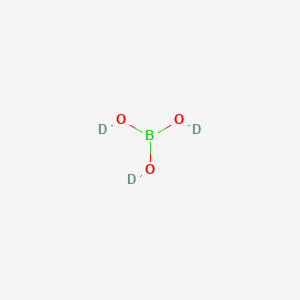

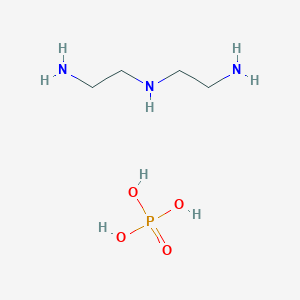

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

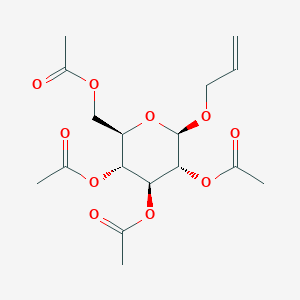

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)